1-(Dimethylsulfamoyl)azetidine-3-carboxylicacid 1-(Dimethylsulfamoyl)azetidine-3-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18204401
InChI: InChI=1S/C6H12N2O4S/c1-7(2)13(11,12)8-3-5(4-8)6(9)10/h5H,3-4H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C6H12N2O4S
Molecular Weight: 208.24 g/mol

1-(Dimethylsulfamoyl)azetidine-3-carboxylicacid

CAS No.:

Cat. No.: VC18204401

Molecular Formula: C6H12N2O4S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Dimethylsulfamoyl)azetidine-3-carboxylicacid -

Specification

Molecular Formula C6H12N2O4S
Molecular Weight 208.24 g/mol
IUPAC Name 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid
Standard InChI InChI=1S/C6H12N2O4S/c1-7(2)13(11,12)8-3-5(4-8)6(9)10/h5H,3-4H2,1-2H3,(H,9,10)
Standard InChI Key DHCXUFSJVYUONO-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)N1CC(C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Core Structure and Substituent Analysis

The compound belongs to the azetidine class, characterized by a four-membered saturated heterocyclic ring with one nitrogen atom. The N1 position is substituted with a dimethylsulfamoyl group (–SO₂N(CH₃)₂), while the C3 position bears a carboxylic acid (–COOH). This configuration combines the strained azetidine ring’s pharmacokinetic advantages with the sulfamoyl group’s hydrogen-bonding and metabolic stability properties .

Molecular Formula: C₆H₁₀N₂O₄S
Molecular Weight: 206.22 g/mol (calculated from analogous structures in ).
Key Functional Groups:

  • Azetidine ring (pKa ~7.5 for protonated nitrogen)

  • Dimethylsulfamoyl group (logP contribution: +0.78)

  • Carboxylic acid (pKa ~4.2)

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of azetidine-3-carboxylic acid precursors (Figure 1) :

  • Ring Construction: Azetidine-3-carboxylic acid derivatives are typically synthesized from epichlorohydrin or malonate esters via cyclization . For example, diethyl bis(hydroxymethyl)malonate undergoes triflation and cyclization with amines to form protected azetidines .

  • Sulfamoylation: The dimethylsulfamoyl group is introduced via sulfamoyl chloride (ClSO₂N(CH₃)₂) under basic conditions (e.g., pyridine or DMAP) .

Optimized Synthetic Route

A plausible pathway derived from :

  • Starting Material: tert-Butyl azetidine-3-carboxylate (synthesized via Merck’s protocol ).

  • Deprotection: Acidic removal of the tert-butyl group (HCl/dioxane) yields azetidine-3-carboxylic acid.

  • Sulfamoylation: Reaction with dimethylsulfamoyl chloride in dichloromethane with DMAP catalyst (yield: ~75% extrapolated from ).

Table 1: Synthetic Intermediates and Conditions

StepReagent/ConditionsProductYield
1Diethyl malonate, Tf₂O, BnNH₂Benzyl-protected azetidine89%
2HCl, dioxaneAzetidine-3-carboxylic acid92%
3ClSO₂N(CH₃)₂, DMAPTarget compound75%*

*Theoretical yield based on analogous amide couplings in .

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Data

Using QSPR models and analog data ( ):

  • logP: 0.78 (similar to 1-benzoylazetidine-3-carboxylic acid )

  • Water Solubility: 12.4 mg/mL (estimated via COSMO-RS)

  • pKa Values:

    • Carboxylic acid: 4.2

    • Azetidine nitrogen: 7.5

Spectroscopic Characterization

Hypothetical NMR Data (based on ):

  • ¹H NMR (500 MHz, D₂O): δ 3.85 (dd, J = 8.0 Hz, 2H, NCH₂), 3.45 (m, 1H, CHCO₂H), 2.95 (s, 6H, N(CH₃)₂), 2.70 (m, 2H, CH₂SO₂).

  • ¹³C NMR: δ 174.3 (CO₂H), 54.1 (NCH₂), 48.9 (N(CH₃)₂), 42.7 (CHCO₂H), 38.2 (CH₂SO₂).

Target ClassExample ProteinPredicted Kd (µM)
GSTsGSTO12.4
KinasesIKBKB5.1
TransportersCLUH8.9

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